Journal Name:Journal of Biochemical and Molecular Toxicology
Journal ISSN:1095-6670
IF:3.568
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-0461
Year of Origin:1998
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:114
Publishing Cycle:Bimonthly
OA or Not:Not
Chloride ion enhanced thermal stability of carbon dioxide captured by monoethanolamine in hydroxyl imidazolium based ionic liquids
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2011-04-18 , DOI: 10.1039/C0EE00748J
Hydrogen bonding between protonated monoethanolamine and chloride ion can benefit the capture and thermal stabilisation of carbon dioxide in hydroxyl imidazolium based ionic liquids for potential reclamation of the captured carbon by, for example, electrolysis and catalytic synthesis.
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CNT/Ni hybrid nanostructured arrays: synthesis and application as high-performance electrode materials for pseudocapacitors†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2011-10-13 , DOI: 10.1039/C1EE02293H
CNT/Ni hybrid nanostructured arrays (NSAs) are synthesized on a stainless steel substrate through a one-step chemical-vapor-deposition (CVD) method using nullaginite NSAs as starting materials. During the CVD process, the nullaginite NSAs are transformed into Ni NSAs, which can further act as the catalysts to initiate the simultaneous in situ growth of CNTs on their surface, leading to an intriguing three-dimensional (3D) hybrid nanostructure. The resulting ordered CNT/Ni NSAs are highly porous and conductive, which are believed to be quite favorable for electrochemical applications. As a proof-of-concept demonstration of the functions of such a well-designed architecture in energy storage, the CNT/Ni NSAs are tested as the working electrodes of electrochemical capacitors (ECs). After being activated, the composite electrode exhibits both well-defined pseudo-capacitive and electrical double-layer behavior with high areal capacitance (up to ∼0.901 F cm−2), excellent cyclability (nearly 100% capacitance retention after 5000 cycles), and outstanding rate capability. The unique interconnected hybrid structure and virtues inherited from the conductive CNT network and porous NSAs are believed to be responsible for the excellent performance.
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CO2 enabled process integration for the production of cellulosic ethanol using bionic liquids†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2016-07-01 , DOI: 10.1039/C6EE00913A
There is a clear and unmet need for a robust and affordable biomass conversion technology that can process a wide range of biomass feedstocks and produce high yields of fermentable sugars and biofuels with minimal intervention between unit operations. The lower microbial toxicity of recently-developed renewable ionic liquids (ILs), or bionic liquids (BILs), helps overcome the challenges associated with the integration of pretreatment with enzymatic saccharification and microbial fermentation. However, the most effective BILs known to date for biomass pretreatment form extremely basic pH solutions in the presence of water, and therefore require neutralization before the pH range is acceptable for the enzymes and microbes used to complete the biomass conversion process. Neutralization using acids creates unwanted secondary effects that are problematic for efficient and cost-effective biorefinery operations using either continuous or batch modes. We demonstrate a novel approach that addresses these challenges through the use of gaseous carbon dioxide to reversibly control the pH mismatch. This approach enables the realization of an integrated biomass conversion process that eliminates the need for intermediate washing and/or separation steps. A preliminary technoeconomic analysis indicates that this integrated approach could reduce production costs by 50–65% compared to previous IL biomass conversion methods studied.
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Comment on “Environmentally responsible fabrication of efficient perovskite solar cells from recycled car batteries” by Po-Yen Chen, Jifa Qi, Matthew T. Klug, Xiangnan Dang, Paula T. Hammond and Angela M. Belcher, Energy Environ. Sci., 2014
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2015-03-10 , DOI: 10.1039/C4EE02977A
A paper published in Energy and Environmental Science by Po-Yen Chen et al. reported on a new route for fabricating perovskite solar cells using “recycled car batteries” (spent lead acid batteries) as starting materials. Multiple lines of evidence show that it was a new lead acid battery and not a recycled one that was used to synthesize lead iodide perovskite materials in this work. As the components of electrodes are different between new batteries and spent ones, this fabricating method would not be applicable for use in recycled car batteries.
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Comment on “Giant pyroelectric energy harvesting and a negative electrocaloric effect in multilayered nanostructures” by G. Vats, A. Kumar, N. Ortega, C. R. Bowen and R. S. Katiyar, Energy Environ. Sci., 2016, 9, 1335
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2021-02-16 , DOI: 10.1039/D0EE02548H
Vats et al. (2016) reported a giant negative electrocaloric effect in multi-ferroic layers. The results were deduced using the polarization from partially switched polarization loops and the Maxwell relation on the electrocaloric effect. First of all, fundamentally, the change of these polarizations with temperature, as presented in their Fig. 5, has no relation with the electrocaloric effect and hence cannot be used to deduce the ECE using the Maxwell relation. Moreover, we are troubled by the data presented in their Fig. 6, which were, as claimed by authors, deduced from the polarization data in their Fig. 5 and the Maxwell relation. We find that the ECE results presented in their Fig. 6 have no direct relation with the polarization–temperature data in their Fig. 5.
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Comparison between the electrical junction properties of H-terminated and methyl-terminated individual Si microwire/polymer assemblies for photoelectrochemical fuel production†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2012-09-25 , DOI: 10.1039/C2EE23115H
The photoelectrical properties and stability of individual p-silicon (Si) microwire/polyethylenedioxythiophene/polystyrene sulfonate:Nafion/n-Si microwire structures, designed for use as arrays for solar fuel production, were investigated for both H-terminated and CH3-terminated Si microwires. Using a tungsten probe method, the resistances of individual wires, as well as between individual wires and the conducting polymer, were measured vs. time. For the H-terminated samples, the n-Si/polymer contacts were initially rectifying, whereas p-Si microwire/polymer contacts were initially ohmic, but the resistance of both the n-Si and p-Si microwire/polymer contacts increased over time. In contrast, relatively stable, ohmic behavior was observed at the junctions between CH3-terminated p-Si microwires and conducting polymers. CH3-terminated n-Si microwire/polymer junctions demonstrated strongly rectifying behavior, attributable to the work function mismatch between the Si and polymer. Hence, a balance must be found between the improved stability of the junction electrical properties achieved by passivation, and the detrimental impact on the effective resistance associated with the additional rectification at CH3-terminated n-Si microwire/polymer junctions. Nevertheless, the current system under study would produce a resistance drop of ∼20 mV during operation under 100 mW cm−2 of Air Mass 1.5 illumination with high quantum yields for photocurrent production in a water-splitting device.
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Comparison of catalytic performance of supported ruthenium and rhodium for hydrogenation of 9-ethylcarbazole for hydrogen storage applications
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2012-07-17 , DOI: 10.1039/C2EE22066K
The stepwise hydrogenation of 9-ethylcarbazole to 9-ethyl-perhydrocarbazole (Pl 12[H]) via partially hydrogenated intermediate(s) was studied over a number of supported ruthenium and rhodium catalysts. The reaction pathways were modelled and the rate constants for individual hydrogenation steps were compared. It was found that the selectivities to the reaction intermediates and products were highly dependent on the electronic structure of the particular metal and the nature of the support used. Ruthenium was found to be the most active metal for this reaction but it suffered from a poor selectivity to the desired product due to the formation of a kinetically stable intermediate, 9-ethyl-octahydrocarbazole (Pl 8[H]) in short reaction time. On the other hand, rhodium catalysts with moderate activity gave a higher selectivity to the fully hydrogenated product under comparable conditions. It was also found that the presence of a hydrophilic support such as alumina or rutile can give kinetically favoured cis-isomers of the 9-ethyl-perhydrocarbazole. Regarding application of the reversible hydrogen storage concept, the storage material should be able to switch between fully hydrogen loaded and unloaded forms during hydrogenation (material regeneration) and dehydrogenation (delivery of hydrogen gas) in short times. Formation of any stable intermediates and stereo-non-favoured isomers with a particular type of catalyst can result in significant implications to the overall storage capacity as well as operation times for hydrogen gas delivery and regeneration. Thus, this study yields valuable information on the suitability of various metal catalysts for use in hydrogen storage systems based on the liquid organic hydride (LOH) concept.
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Combined, time-resolved, in situ neutron reflectometry and X-ray diffraction analysis of dynamic SEI formation during electrochemical N2 reduction
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2023-06-28 , DOI: 10.1039/d2ee03694k
One means of improving performance for electrochemical ammonia production through the Li-mediated N2 reduction reaction (Li-NRR) is by cycling the current driving the reaction between open-circuit conditions and periods of applied current density. Herein, we have investigated the dynamics of the electrode–electrolyte interface under Li-NRR conditions during current cycling using in situ time-resolved neutron reflectometry and grazing-incidence synchrotron X-ray diffraction. During cycling, measured neutron reflectivity curves indicated bilayer formation in which Li-containing species such as LiOH, Li2O, and small quantities of Li3N and metallic Li primarily appeared in a thin layer at the cathode surface, above which formed a much larger, porous, ‘solid–electrolyte interface’ (SEI) layer. Upon return to open-circuit conditions, Li-containing species quickly moved out of the thin layer, leaving a compact, stable layer of decomposition products underneath the SEI layer. This SEI layer concomitantly filled with electrolyte or dissolved, becoming indistinguishable from the electrolyte via contrast in scattering-length density (SLD). During the second current cycle, Li-containing species again preferentially deposited directly atop the cathode, with the thick SEI-like layer again appearing within a minute. This SEI layer exhibited a lower SLD more quickly than in the first cycle, which might suggest that Li-containing species become distributed within the porous SEI layer. Thus, these time-resolved observations of SEI and plated layers during current cycling suggest that benefits associated with return to open-circuit conditions between periods of applied current density may be related to the concomitant loss of Li-containing species from a thin layer at the cathode surface into a porous SEI layer that becomes filled with electrolyte or dissolves.
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Comb-shaped polymers to enhance hydroxide transport in anion exchange membranes†
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2012-05-29 , DOI: 10.1039/C2EE22050D
Comb-shaped poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) polymers with quaternary ammonium (QA) groups have been synthesized organizing into well-defined micro-morphology for efficient anion (hydroxide) transport. These molecular comb structures show a dramatic enhancement in conductivity and water resistance compared with non-comb-shaped PPOs.
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Comment on “Unbiased solar H2 production with current density up to 23 mA cm−2 by Swiss-cheese black Si coupled with wastewater bioanode” by L. Lu, W. Vakki, J. A. Aguiar, C. Xiao, K. Hurst, M. Fairchild, X. Chen, F. Yang, J. Gu and Z. J. Ren, Energy Environ. Sci., 2019, 12, 1088
Journal of Biochemical and Molecular Toxicology ( IF 3.568 ) Pub Date: 2019-09-25 , DOI: 10.1039/C9EE02592H
A hybrid microbial photoelectrochemical (MPEC) system recently reported by Lu et al. achieved a high photocurrent density of up to 23 mA cm−2 on the basis of area of a small photocathode matched to a larger bioanode. This current density number followed the tradition of photoelectrochemical (PEC) systems but didn’t report performance of the total system based on the cross-sectional area of the reactor, as preferred by researchers working on microbial electrochemical (MEC) systems. The overall current supplied by the bioanodes oxidizing organic matter in wastewater was 1.3–1.9 mA, which corresponded to 0.18–0.27 mA cm−2 based on cross-sectional area or 44–69 A m−3 based on catholyte volume. It is important to recognize that the performance of the system can be limited by either the electrodes or reactor configuration, so data presentations based on multi-parameters are necessary to advance similar interdisciplinary research.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物3区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.00 49 Science Citation Index Expanded Not
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